4-(Piperidine-1-carbonyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
4-(Piperidine-1-carbonyl)phenylboronic acid plays a crucial role in the synthesis of various piperidine derivatives. An efficient method was developed for the one-pot synthesis of these derivatives using substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde, with phenylboronic acid as a catalyst. This process is notable for its simplicity, cost-effectiveness, and excellent yield, indicating the versatility of 4-(Piperidine-1-carbonyl)phenylboronic acid in synthetic chemistry (Goswami, Thorat, & Bhusare, 2012).
Applications in Carbohydrate Chemistry
Phenylboronic acid, a related compound, demonstrates significant applications in carbohydrate chemistry. It can condense with diols to form cyclic esters, which are used in synthesizing specifically substituted or oxidized sugar derivatives. This property makes it valuable for various applications, including chromatography, electrophoretic separations, and the synthesis of specific carbonyl derivatives or substituted carbohydrate compounds (Ferrier, 1972).
Development of Responsive Bio-hydrogels
Innovative cellulose/4-vinyl-phenylboronic acid (VPBA) composite bio-hydrogels, which exhibit glucose and pH-responsiveness, were developed using electron beam irradiation technology. The integration of phenylboronic acid groups into these hydrogels imparts them with responsive properties, potentially useful in various fields, including drug delivery systems and biomedical applications (Peng et al., 2018).
Catalysis in Asymmetric Reactions
Phenylboronic acid has been utilized in palladium-catalyzed asymmetric 1,4-addition reactions, achieving high yields and enantioselectivities. This underlines its importance in the field of asymmetric synthesis and catalysis, particularly in the development of chiral molecules (Tamura, Ogata, Ishida, & Takahashi, 2017).
Investigating Fungicidal
ActivityResearch on 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue showed the importance of the heterocyclic benzoxaborole system for antifungal action. The study highlighted the inactive nature of the bis(phenylboronic acid) in contrast to its benzoxaborole counterpart, underscoring the specificity of structural features in medicinal chemistry (Wieczorek, Lipok, Borys, Adamczyk-Woźniak, & Sporzyński, 2014).
Development of Antitussive Agents
Piperidine derivatives with specific functional groups, including cyano groups, have shown potential as antitussive (cough-suppressing) agents. The synthesis of these compounds and their effectiveness in producing antitussive effects in warm-blooded animals, particularly mammals, has been a notable application in pharmaceutical research (Haus, 1998).
Local Anesthetic Action
Studies on 4-phenylpiperidine derivatives have demonstrated significant local anesthetic action, indicating the potential of these compounds in medical applications. The exploration of different substituents and their effects on anesthetic properties has been a key area of research (Igarashi, Sato, Hamada, & Kawasaki, 1983).
Crystal Structure Analysis
The crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to 4-(Piperidine-1-carbonyl)phenylboronic acid, has been characterized, providing insights into the conformational and bonding characteristics of similar compounds. This information is crucial for understanding the chemical and physical properties of these molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Nanotechnology Applications
Phenylboronic acid-functionalized pyrene has been used to create self-assembled nanorods for two-photon imaging of cell surface sialic acids and photodynamic therapy. This demonstrates the potential of phenylboronic acid derivatives in nanotechnology and medical imaging applications (Li & Liu, 2021).
properties
IUPAC Name |
[4-(piperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7,16-17H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUKRSBJVVKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378558 | |
Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidine-1-carbonyl)phenylboronic acid | |
CAS RN |
389621-83-4 | |
Record name | B-[4-(1-Piperidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=389621-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperidine-1-carbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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